
Benazepril
概述
描述
贝那普利是一种主要用于治疗高血压、心力衰竭和糖尿病肾病的药物。 它是一种血管紧张素转换酶抑制剂,通过降低肾素-血管紧张素-醛固酮系统的活性发挥作用,导致血管舒张,进而降低血压 。 贝那普利于 1981 年首次获得专利,并于 1990 年投入医疗使用 .
准备方法
合成路线和反应条件: 贝那普利的合成涉及几个关键步骤。一种常见的方法包括 3-溴-2,3,4,5-四氢-1H-苯并氮杂卓-2-酮-1-叔丁基乙酸酯与 (S)-高苯丙氨酸反应。该反应之后是动力学拆分过程,以获得贝那普利中间体。
工业生产方法: 贝那普利盐酸盐的工业生产通常采用动力学拆分技术,该技术高效且环保。 该方法步骤短、操作简单、总收率高、原子经济性高、环境污染少 .
化学反应分析
反应类型: 贝那普利会发生各种化学反应,包括:
氧化: 贝那普利可以被氧化形成贝那普利拉特,其活性代谢物。
水解: 贝那普利中的酯基在肝脏中的酯酶的作用下水解形成贝那普利拉特.
取代: 贝那普利可以发生取代反应,尤其是在强亲核试剂的存在下。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
水解: 该反应通常在肝脏中的生理条件下发生。
取代: 如氢氧化钠或其他强碱之类的试剂可以促进取代反应。
主要产物:
贝那普利拉特: 贝那普利水解形成的主要活性代谢物.
4. 科研应用
贝那普利在科学研究中具有广泛的应用:
化学: 它被用作研究血管紧张素转换酶抑制剂及其合成的模型化合物。
生物学: 贝那普利的研究有助于了解血压调节中涉及的生物学途径。
科学研究应用
Benazepril has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of angiotensin-converting enzyme inhibitors and their synthesis.
Biology: Research on this compound helps in understanding the biological pathways involved in blood pressure regulation.
Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease
作用机制
贝那普利是一种前药,在肝脏中的酯酶的作用下转化为其活性形式贝那普利拉特。贝那普利拉特抑制血管紧张素转换酶,阻止血管紧张素 I 转化为血管紧张素 II,一种强效的血管收缩剂。 这种抑制导致血管紧张素 II 水平降低,从而导致血管舒张、血压降低和醛固酮分泌减少 .
类似化合物:
赖诺普利: 另一种用于治疗高血压和心力衰竭的血管紧张素转换酶抑制剂.
依那普利: 与贝那普利类似,用于治疗高血压和心力衰竭,但化学结构不同.
雷米普利: 另一种具有类似治疗用途的血管紧张素转换酶抑制剂.
贝那普利的独特性: 贝那普利与其他血管紧张素转换酶抑制剂相比,具有高效力、更好的稳定性和更少的副作用。 其独特的化学结构有助于其有效性和安全性 .
相似化合物的比较
Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Enalapril: Similar to benazepril, it is used for hypertension and heart failure but has a different chemical structure.
Ramipril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Uniqueness of this compound: this compound is unique due to its high potency, better stability, and fewer side effects compared to other angiotensin-converting enzyme inhibitors. Its unique chemical structure contributes to its effectiveness and safety profile .
生物活性
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and heart failure. Its biological activity is characterized by its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy in various patient populations. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.
This compound is a prodrug that is converted in the liver to its active form, benazeprilat. The primary action of benazeprilat involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, benazeprilat decreases the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in:
- Decreased plasma angiotensin II levels : Lower levels lead to vasodilation and reduced blood pressure.
- Reduced aldosterone secretion : This promotes sodium excretion and decreases fluid retention.
- Enhanced bradykinin levels : Increased bradykinin contributes to vasodilation and may have cardioprotective effects .
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, benazeprilat, is critical for understanding its therapeutic effects. Key pharmacokinetic parameters include:
This compound is predominantly eliminated via renal excretion, with minimal nonrenal pathways involved .
Pharmacodynamics
The pharmacodynamic effects of this compound are evident through its ability to inhibit ACE activity significantly. In a study involving healthy Beagles, various dosages of this compound resulted in profound ACE inhibition, with a peak effect observed at approximately 2 hours post-administration. The following table summarizes the ACE inhibition results:
Dosage (mg/kg) | Peak Inhibition (%) | Trough Inhibition (%) |
---|---|---|
0.125 | 83.6 ± 4.2 | 83.6 ± 4.2 |
0.25 | 96.9 ± 2.0 | 83.6 ± 4.2 |
0.5 | Significant effect | Significant effect |
1.0 | Significant effect | Significant effect |
This data indicates that lower doses can achieve substantial ACE inhibition, which is sustained over time with repeated dosing .
Case Studies
- Hypertension Management : A study involving over 1,200 subjects demonstrated that this compound effectively lowered systolic blood pressure compared to other antihypertensive classes, particularly in patients with diabetes and hypertension .
- Renal Protection : In patients with advanced chronic renal insufficiency, this compound therapy resulted in a significant reduction in proteinuria (52%) and slowed the decline in renal function by 23% compared to placebo controls over a mean follow-up period of 3.4 years .
Dose-Response Relationship
Recent research has explored the dose-response relationship between this compound dosing and biomarkers associated with RAAS activity. Higher doses correlated with:
常见问题
Q. Basic: What analytical methods are recommended for quantifying Benazepril in pharmaceutical formulations?
Answer:
- High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method uses silica gel 60 F254 plates prewashed with methanol, with a mobile phase of ethyl acetate-methanol-ammonia (8.5:2.0:1.0 v/v/v). Detection at 254 nm yields Rf values of 0.58 (amlodipine) and 0.50 (this compound), with linearity ranges of 0.1–0.8 µg and 0.2–2.0 µg, respectively. Recovery rates exceed 99% .
- Spectrophotometric Multivariate Calibration: Principal Component Regression Calibration (PCRC) enables simultaneous quantification of this compound HCl and hydrochlorothiazide in mixtures without prior separation, reducing costs and complexity .
Q. Basic: How should experimental studies on this compound’s pharmacokinetics in animal models be designed?
Answer:
- Dose-Response Protocols: In dogs, this compound doses are tested at safe ranges (e.g., 0.25–1.0 mg/kg) to establish relationships between dose size, frequency, and plasma ACE inhibition. Nonlinear regression (Hill plot) models analyze allosteric kinetics of ACE inhibition .
- Rodent Models: For hepatic fibrosis studies in rats, administer this compound via gastric gavage for 8 weeks. Assess liver tissue damage via hematoxylin-eosin/Masson staining, and quantify mRNA (Nrf2, NOX4) via RT-PCR. Serum ROS levels are measured colorimetrically .
Q. Advanced: How can quantitative systems pharmacology (QSP) models optimize this compound dosing in clinical settings?
Answer:
- Virtual Simulator Development: A QSP model of the RAAS pathway integrates this compound’s pharmacokinetic/pharmacodynamic (PK/PD) data from healthy dogs to predict optimal dosing schedules. The model simulates clinical trials, enabling hypothesis testing for dose-time adjustments. Validation requires prospective multicenter trials comparing simulated predictions with real-world outcomes .
- Key Parameters: Include plasma ACE activity, drug clearance rates, and tissue-specific RAAS modulation. Refinement with clinical data (e.g., CHF patient outcomes) enhances predictive accuracy .
Q. Advanced: What genetic polymorphisms influence individual response to this compound?
Answer:
- PRCP E112D Polymorphism: In hypertensive patients, carriers of the ED/DD genotypes exhibit reduced systolic (-3.7 mmHg, P < 0.001) and diastolic (-3.1 mmHg, P < 0.001) blood pressure responses compared to EE genotypes. TaqMan SNP genotyping identifies these variants, which predict ~40% lower likelihood of achieving target BP (OR = 0.6) .
Genotype | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Target BP Achievement (OR) |
---|---|---|---|
EE | Reference | Reference | 1.0 (Reference) |
ED/DD | -3.7 | -3.1 | 0.6 |
Q. Advanced: How does this compound combination therapy affect cardiovascular outcomes in high-risk patients?
Answer:
- ACCOMPLISH Trial Design: A double-blind, randomized trial (N=11,506) compared this compound + amlodipine vs. This compound + hydrochlorothiazide in hypertensive patients. Primary endpoints included cardiovascular death, stroke, and myocardial infarction.
- Results: this compound-amlodipine reduced absolute risk by 2.2% (HR = 0.80, 95% CI: 0.72–0.90) and secondary endpoint risk by 21% (HR = 0.79, 95% CI: 0.67–0.92). Blood pressure control (131.6/73.3 vs. 132.5/74.4 mmHg) did not fully explain outcomes, suggesting synergistic vascular protection .
Q. Basic: What are the key considerations for ensuring compound purity and identity in this compound research?
Answer:
- USP Reference Standards: Use certified this compound hydrochloride (CAS 86541-75-5) for HPLC/UV assays. Related compounds (e.g., tert-butyl derivatives) must be quantified to <0.1% impurity via peak response ratios (rU/rS) .
- Identity Confirmation: For novel derivatives, provide NMR, mass spectrometry, and elemental analysis data. Known compounds require literature citations for synthesis routes .
Q. Advanced: What mechanisms underlie this compound’s anti-fibrotic effects in hepatic fibrosis?
Answer:
- Nrf2/NOX4 Pathway Modulation: In rat models, this compound upregulates Nrf2 mRNA (2.5-fold, P < 0.01) and suppresses NOX4 (1.8-fold, P < 0.05), reducing ROS by 35%. Statistical analysis via one-way ANOVA with LSD-t post-hoc tests confirms significance (α=0.05) .
Parameter | Control Group | Fibrosis Model | This compound Group |
---|---|---|---|
Nrf2 mRNA | 1.0 ± 0.2 | 0.6 ± 0.1 | 1.5 ± 0.3* |
NOX4 mRNA | 1.0 ± 0.1 | 2.2 ± 0.4 | 1.2 ± 0.2* |
Serum ROS (U/mL) | 120 ± 15 | 280 ± 30 | 180 ± 20* |
- P < 0.05 vs. model
Q. Advanced: How should conflicting data on this compound’s renal benefits in advanced CKD be resolved?
Answer:
- Trial Design: The 3.4-year randomized study (N=422) stratified patients by baseline creatinine (1.5–3.0 vs. 3.1–5.0 mg/dL). This compound reduced primary endpoint risk (doubling creatinine/ESRD/death) by 43% (P=0.005) in advanced CKD, independent of BP control. Use Cox regression with time-varying covariates to adjust for confounding .
属性
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022645 | |
Record name | Benazepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19mg/mL, 1.05e-02 g/L | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86541-75-5 | |
Record name | Benazepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazepril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAZEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benazepril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148-149 °C, 148 - 149 °C | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。